![molecular formula C16H17NO2S B258089 1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)
1-[(3,4-Dimethylphenyl)sulfonyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethylphenyl)sulfonyl]indoline, also known as DMSI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has a molecular weight of 315.42 g/mol.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline as a fluorescent probe for metal ions involves the formation of a complex between the compound and the metal ion. This complex is formed through the coordination of the metal ion with the sulfonamide group of this compound. The resulting complex is highly fluorescent, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, some studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3,4-Dimethylphenyl)sulfonyl]indoline as a fluorescent probe for metal ions is its high selectivity and sensitivity. The compound has been shown to selectively bind to specific metal ions, allowing for the detection and quantification of these ions in complex biological and environmental samples. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3,4-Dimethylphenyl)sulfonyl]indoline. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be tailored to selectively bind to specific metal ions or other targets of interest. Another area of research is the use of this compound in biomedical applications, such as the detection of metal ions in biological samples and the development of new diagnostic tools. Finally, further studies are needed to determine the exact mechanism of action of this compound and its potential effects on biological systems.
Synthesemethoden
The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline involves the reaction of 3,4-dimethylaniline with sulfuryl chloride to produce 3,4-dimethylbenzenesulfonyl chloride. The resulting compound is then reacted with indoline to produce this compound. This reaction is usually performed in the presence of a strong base, such as sodium hydroxide, and a solvent, such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethylphenyl)sulfonyl]indoline has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and emit fluorescence upon binding. This property makes it useful for the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
Molekularformel |
C16H17NO2S |
---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
CEXYJRSIBLKFIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.